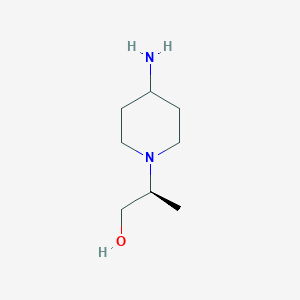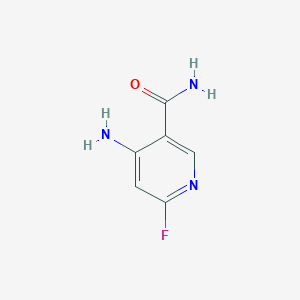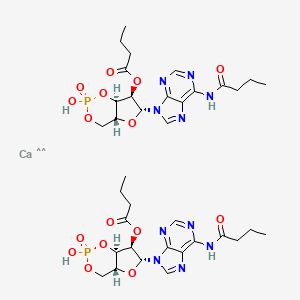
ブクラデシンカルシウム
概要
説明
科学的研究の応用
Bucladesine Calcium is extensively used in scientific research due to its ability to mimic cAMP and induce physiological responses in cells. Some of its applications include:
Neuroscience: It is used to study neurite outgrowth and neuronal differentiation.
Cardiovascular Research: Bucladesine Calcium has been investigated for its cardioprotective effects and its role in improving wound healing.
Pharmacology: It is used to study the effects of cAMP on various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemistry: Bucladesine Calcium is used to investigate the signaling pathways mediated by cAMP and protein kinase A.
作用機序
Target of Action
Bucladesine Calcium, also known as Dibutyryl cAMP calcium salt, is a selective activator of cAMP-dependent protein kinase (PKA) . This compound primarily targets PKA and increases its activity . It also inhibits Plasminogen activator inhibitor 1 .
Mode of Action
Bucladesine Calcium is a cyclic nucleotide derivative that mimics the action of endogenous cAMP and is a phosphodiesterase inhibitor . It is a cell-permeable cAMP analog, meaning it can pass through cell membranes and increase intracellular cAMP levels . This leads to the selective activation of PKA , which in turn can induce normal physiological responses when added to cells in experimental conditions .
Biochemical Pathways
The primary biochemical pathway affected by Bucladesine Calcium is the cAMP/PKA pathway . By increasing intracellular cAMP levels, Bucladesine Calcium activates PKA, which then influences various downstream effects. For instance, it has been shown to increase the activity of CHAT , a key enzyme involved in acetylcholine synthesis.
Pharmacokinetics
As a cell-permeable camp analog, it is likely to be readily absorbed and distributed within cells .
Result of Action
Bucladesine Calcium can induce normal physiological responses in cells under experimental conditions . For example, it has been shown to enhance neurite outgrowth in cell cultures . In animal studies, it has been found to reduce seizure latency and threshold , and attenuate morphine withdrawal syndrome .
準備方法
Synthetic Routes and Reaction Conditions
Bucladesine Calcium is synthesized through a multi-step chemical process. The synthesis involves the esterification of cyclic adenosine monophosphate with butyric anhydride to form dibutyryl cyclic adenosine monophosphate. This compound is then reacted with calcium chloride to form Bucladesine Calcium .
Industrial Production Methods
Industrial production of Bucladesine Calcium involves the purification of the chemically synthesized crude product through preparative high-pressure liquid chromatography. This ensures the high purity and quality required for research applications .
化学反応の分析
Types of Reactions
Bucladesine Calcium undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in Bucladesine Calcium can be hydrolyzed to release butyric acid and cyclic adenosine monophosphate.
Oxidation and Reduction: While Bucladesine Calcium itself is not typically involved in oxidation-reduction reactions, its analogs and derivatives may participate in such reactions under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of Bucladesine Calcium.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used depending on the desired reaction.
Major Products Formed
Hydrolysis: The major products formed are butyric acid and cyclic adenosine monophosphate.
類似化合物との比較
Bucladesine Calcium is unique due to its stability and ability to penetrate cell membranes, unlike endogenous cAMP, which has limited cell permeability. Similar compounds include:
Cyclic Adenosine Monophosphate (cAMP): The natural analog of Bucladesine Calcium, but with limited cell permeability.
Dibutyryl Cyclic Adenosine Monophosphate (DBcAMP): Another analog of cAMP, similar to Bucladesine Calcium but without the calcium salt form
Bucladesine Calcium stands out due to its enhanced stability and cell permeability, making it a valuable tool in research applications.
特性
InChI |
InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/t2*10-,14-,15-,18-;/m11./s1 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYMTGFYEAYJQR-NGVPHMJWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48CaN10O16P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
978.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


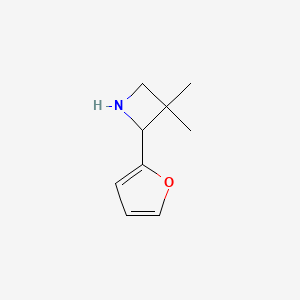
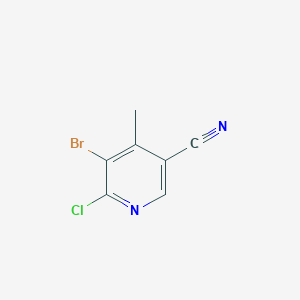
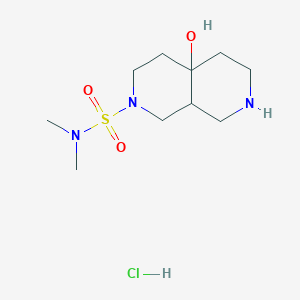
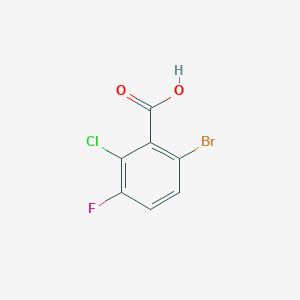
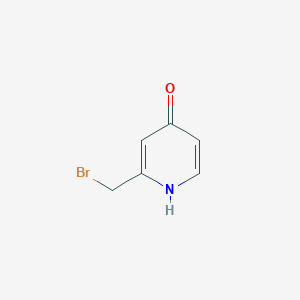
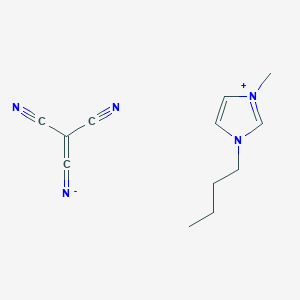
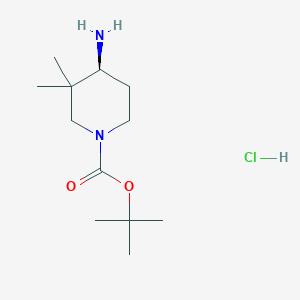

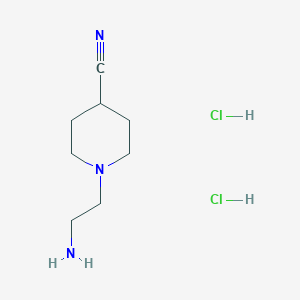
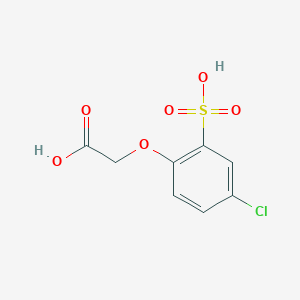
![2,2'-Oxybis(ethylene) Bis[2-[[3-(trifluoromethyl)phenyl]amino]benzoate]](/img/structure/B1383790.png)
![3-[(3-Bromo-5-fluorophenoxy)methyl]azetidine](/img/structure/B1383792.png)
